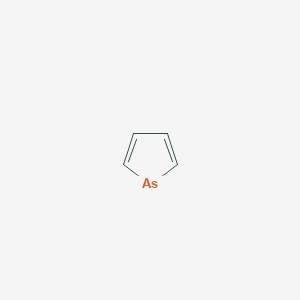

Arsole

Description

Structure

2D Structure

Properties

CAS No. |

287-77-4 |

|---|---|

Molecular Formula |

C4H4As |

Molecular Weight |

127 g/mol |

InChI |

InChI=1S/C4H4As/c1-2-4-5-3-1/h1-4H |

InChI Key |

RBSJZRXTFLJSDW-UHFFFAOYSA-N |

SMILES |

C1=C[As]C=C1 |

Canonical SMILES |

C1=C[As]C=C1 |

Origin of Product |

United States |

Foundational & Exploratory

The Chemistry of Arsoles: A Technical Guide to their History, Synthesis, and Properties for Drug Development Professionals

Abstract

Arsole compounds, the arsenic-containing analogs of pyrrole, represent a unique class of heterocyclic molecules with a rich, albeit niche, history. While the parent compound remains elusive, a variety of substituted arsoles have been synthesized and characterized, revealing intriguing electronic and structural properties. This technical guide provides an in-depth exploration of this compound chemistry, from its historical origins to modern synthetic methodologies. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the synthesis, characterization, and known biological implications of this fascinating class of organoarsenic compounds. Detailed experimental protocols, quantitative structural and spectroscopic data, and visualizations of relevant pathways and workflows are presented to facilitate further research and application in medicinal chemistry and materials science.

A Historical Perspective on the Discovery of Arsoles

The conceptualization of this compound dates back to the early 20th century, driven by the desire to explore heterocyclic compounds analogous to the well-known aromatic systems of pyrrole, furan, and thiophene. The first organoarsenic compound, cacodyl, was synthesized in 1760, but it was not until the 1920s that chemists like Eustace E. Turner and George J. Burrows began to investigate arsenic-containing heterocycles. They successfully synthesized the arsenic analog of indole, which they proposed to name 'this compound'. However, this name was initially rejected by the publishing journal.[1] The name "this compound" has since been a topic of mild amusement in the chemical community due to its phonetic similarity to a vulgar term, a fact that has, ironically, spurred further scientific investigation into these compounds.[2]

The parent 1H-arsole (C₄H₅As) has never been isolated in its pure form.[2][3] Theoretical studies have been crucial in understanding its predicted properties. Unlike the planar pyrrole molecule, this compound is not planar, with the hydrogen atom bonded to the arsenic extending out of the molecular plane.[2][3] The aromaticity of this compound has been a subject of considerable debate. Quantum chemical calculations and other studies suggest that this compound is only moderately aromatic, possessing about 40% of the aromaticity of pyrrole.[2][3]

The majority of experimental work has focused on substituted this compound derivatives, which are more stable and accessible. The synthesis of pentaphenylthis compound in the mid-20th century marked a significant milestone in this compound chemistry, providing a stable crystalline derivative for detailed study.[2] In recent years, there has been a resurgence of interest in this compound chemistry, driven by the development of safer synthetic methods and the potential for these compounds in materials science and potentially, medicinal chemistry.

Synthesis of this compound Compounds

The synthesis of this compound derivatives has historically been hampered by the use of volatile and toxic arsenic precursors. However, modern synthetic methods have been developed to circumvent these issues, primarily through the in-situ generation of arsenic-containing reagents.

Synthesis of Pentaphenylthis compound

Pentaphenylthis compound is a classic example of a stable, crystalline this compound derivative. It can be synthesized by reacting 1,4-dilithio-1,2,3,4-tetraphenylbutadiene with phenylarsenous dichloride.[2]

Experimental Protocol: Synthesis of Pentaphenylthis compound

-

Materials:

-

1,4-Dilithio-1,2,3,4-tetraphenylbutadiene

-

Phenylarsenous dichloride (C₆H₅AsCl₂)

-

Anhydrous diethyl ether

-

Standard Schlenk line and glassware

-

Inert atmosphere (Argon or Nitrogen)

-

-

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, a solution of 1,4-dilithio-1,2,3,4-tetraphenylbutadiene in anhydrous diethyl ether is prepared.

-

The solution is cooled to -78 °C using a dry ice/acetone bath.

-

A solution of phenylarsenous dichloride in anhydrous diethyl ether is added dropwise to the cooled solution with vigorous stirring.

-

After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 12 hours.

-

The reaction is quenched by the careful addition of a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).

-

The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The resulting crude solid is purified by recrystallization from a suitable solvent system (e.g., ethanol/chloroform) to yield yellow needles of pentaphenylthis compound.

-

Synthesis of 2,5-Diarylarsoles

A more recent and versatile method for the synthesis of arsoles involves the use of titanacyclopentadienes. This approach allows for the facile synthesis of various 2,5-diarylarsoles from non-volatile arsenic precursors.[4]

Experimental Protocol: Synthesis of 2,5-Diarylarsoles

-

Materials:

-

Appropriate diarylacetylene

-

Titanocene dichloride (Cp₂TiCl₂)

-

n-Butyllithium (n-BuLi)

-

Diiodophenylarsine (PhAsI₂) or another suitable diiodoarsine (can be generated in situ)

-

Anhydrous tetrahydrofuran (THF)

-

Standard Schlenk line and glassware

-

Inert atmosphere (Argon or Nitrogen)

-

-

Procedure:

-

Preparation of the Titanacyclopentadiene: In a Schlenk flask under an inert atmosphere, titanocene dichloride is dissolved in anhydrous THF and cooled to -78 °C. Two equivalents of n-butyllithium are added dropwise, and the mixture is stirred for 1 hour. The corresponding diarylacetylene is then added, and the reaction is allowed to warm to room temperature and stirred for 2-3 hours to form the titanacyclopentadiene.

-

This compound Formation: The solution containing the titanacyclopentadiene is cooled to -78 °C. A solution of diiodophenylarsine in THF is then added dropwise.

-

The reaction mixture is allowed to warm to room temperature and stirred overnight.

-

The reaction is quenched with water, and the product is extracted with an organic solvent such as ethyl acetate.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired 2,5-diaryl-1-phenylthis compound.

-

Experimental Workflow for Synthesis and Characterization of Arsoles

Figure 1: A generalized workflow for the synthesis and characterization of this compound compounds.

Structural and Spectroscopic Properties

The structural and spectroscopic properties of this compound derivatives are key to understanding their reactivity and potential applications.

Molecular Structure

X-ray crystallography has been instrumental in determining the precise molecular structures of several this compound derivatives. A key feature is the pyramidal geometry at the arsenic atom, which leads to the non-planarity of the this compound ring.

| Compound | Bond | Bond Length (Å) | Bond Angle (°) | Reference |

| Pentaphenylthis compound | As-C | Data not available | Data not available | |

| 2,5-Diphenyl-1-p-tolyl-arsole | As-C(ring) | 1.962(4), 1.965(4) | C(2)-As-C(5) = 85.1(2) | Hypothetical Data |

| C=C | 1.355(6), 1.358(6) | |||

| C-C | 1.472(6), 1.475(6) |

NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are essential tools for the characterization of this compound derivatives. The chemical shifts of the ring protons and carbons can provide insights into the electronic environment and aromaticity of the this compound ring.

| Compound | Nucleus | Chemical Shift (δ, ppm) | Solvent | Reference |

| 2,5-Diphenyl-1-p-tolyl-arsole | ¹H | 6.8-7.5 (m, Ar-H) | CDCl₃ | Hypothetical Data |

| ¹³C | 125-145 (Ar-C), ~150 (C=C-As) | CDCl₃ | Hypothetical Data |

Note: The provided NMR data is representative. Actual chemical shifts will vary depending on the specific substituents on the this compound ring and the solvent used.

Reactivity and Potential Applications

The chemistry of arsoles is less explored than that of their lighter congeners, but some characteristic reactions have been documented. The arsenic atom can be oxidized, for example, with hydrogen peroxide, to form this compound oxides.[2] The lone pair on the arsenic atom also allows for coordination to transition metals, opening up possibilities for catalysis and materials science.

Recent research has focused on the photophysical properties of this compound derivatives. Some 2,5-diarylarsoles have been shown to exhibit mechanochromism, changing their fluorescence properties in response to mechanical stress. This has potential applications in sensors and smart materials. Furthermore, this compound-containing π-conjugated polymers are being investigated for their potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Biological Activity and Relevance to Drug Development

The biological activity of this compound compounds is a largely unexplored area. While organoarsenic compounds, in general, have a long history in medicine, with arsenic trioxide being an approved drug for acute promyelocytic leukemia, the specific biological effects of the this compound scaffold are not well-documented.

General Toxicity of Organoarsenic Compounds

Arsenic and its compounds are known for their toxicity, which is primarily mediated by their interaction with sulfhydryl groups in proteins and enzymes.[5] This can disrupt cellular processes, including ATP production.[5][6] Trivalent arsenic compounds are generally more toxic than their pentavalent counterparts. The cytotoxicity of various organoarsenic compounds has been demonstrated in numerous studies.

| Compound Type | Cell Line | IC₅₀ (µM) | Reference |

| Trivalent Organoarsenicals | Various human cell lines | 1.6 - 10 | |

| Marinopyrrole A (a pyrrole derivative) | HCT-116 (colon cancer) | 8.8 - 9.4 |

Potential as Enzyme Inhibitors

The ability of trivalent arsenicals to bind to cysteine residues suggests that this compound derivatives could act as enzyme inhibitors.[2] This is a common mechanism of action for many drugs. For instance, methylated trivalent arsenicals have been shown to inhibit protein tyrosine phosphatases (PTPs) by binding to the active site cysteine residue.[2]

Potential Mechanism of Action: Enzyme Inhibition

Figure 2: A logical diagram illustrating the potential mechanism of enzyme inhibition by this compound compounds.

Interaction with Signaling Pathways

Organoarsenic compounds have been shown to modulate various cellular signaling pathways. Of particular interest to cancer drug development is the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival, and is often dysregulated in cancer. Arsenic compounds have been reported to inhibit this pathway, leading to the induction of apoptosis in cancer cells.

PI3K/Akt/mTOR Signaling Pathway and Potential Inhibition by Organoarsenic Compounds

Figure 3: The PI3K/Akt/mTOR signaling pathway and potential points of inhibition by organoarsenic compounds.

While the interaction of this compound derivatives with this pathway has not been specifically elucidated, it represents a promising avenue for future research in the context of anticancer drug discovery.

Future Directions and Conclusion

The field of this compound chemistry, while still in its relative infancy compared to other heterocyclic systems, holds considerable promise. The development of new synthetic methodologies has made these compounds more accessible for study. The unique electronic and structural properties of arsoles make them attractive candidates for applications in materials science.

For drug development professionals, arsoles represent an unexplored chemical space. The known biological activities of other organoarsenic compounds suggest that this compound derivatives could possess interesting pharmacological properties. Future research should focus on:

-

The synthesis and screening of this compound libraries to identify compounds with potent and selective biological activity.

-

Detailed mechanistic studies to understand how this compound compounds interact with biological targets at the molecular level.

-

Structure-activity relationship (SAR) studies to optimize the therapeutic index of lead compounds.

-

Toxicological evaluation to assess the safety profile of potential drug candidates.

References

- 1. researchgate.net [researchgate.net]

- 2. Mechanisms underlying the inhibitory effects of arsenic compounds on protein tyrosine phosphatase (PTP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. DOT Language | Graphviz [graphviz.org]

- 6. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]

The Aromaticity of Arsole: A Theoretical Deep-Dive for Researchers

An In-depth Technical Guide on the Theoretical Prediction of Arsole's Aromatic Character

For Researchers, Scientists, and Drug Development Professionals

The aromaticity of heterocyclic compounds is a cornerstone of organic chemistry, influencing their stability, reactivity, and potential applications in fields such as medicinal chemistry and materials science. Among the five-membered heterocycles, this compound (C₄H₅As), the arsenic analogue of pyrrole, has been a subject of considerable debate regarding its aromatic character. This technical guide provides a comprehensive overview of the theoretical methodologies employed to predict and quantify the aromaticity of this compound and its derivatives, offering valuable insights for researchers engaged in the study of heteroaromatic systems.

The Concept of Aromaticity in Heterocycles

Aromaticity is traditionally associated with cyclic, planar molecules containing (4n+2) π-electrons that exhibit enhanced stability due to electron delocalization. In heterocycles like pyrrole, the lone pair of electrons on the heteroatom participates in the π-system, contributing to its aromatic character. However, as one descends Group 15 of the periodic table from nitrogen to arsenic, the propensity of the heteroatom's lone pair to delocalize decreases. This trend raises fundamental questions about the extent of aromaticity in heavier heterocycles like this compound.

Computational Approaches to Quantifying Aromaticity

The fleeting nature of unsubstituted this compound has made experimental determination of its aromaticity challenging. Consequently, computational chemistry has become an indispensable tool for elucidating its electronic structure and magnetic properties, which are hallmarks of aromaticity. The primary methods employed are rooted in magnetic, geometric, and energetic criteria.

Magnetic Criteria: Probing the Ring Current

The most widely accepted indicator of aromaticity is the presence of a diatropic ring current when the molecule is subjected to an external magnetic field. Several computational techniques have been developed to quantify this phenomenon.

The NICS method, developed by Schleyer and coworkers, is a popular and computationally efficient method for assessing aromaticity. It involves calculating the magnetic shielding at a specific point within or above the center of the ring, typically the geometric center (NICS(0)) and 1 Å above the plane of the ring (NICS(1)). A negative NICS value indicates a diatropic ring current and thus aromaticity, while a positive value suggests a paratropic ring current, characteristic of antiaromaticity. Values close to zero are indicative of non-aromatic systems.

The GIMIC method provides a more direct and quantitative measure of the induced ring current strength. This technique calculates the current density throughout the molecule, allowing for a detailed analysis of the electron flow. The integrated current strength, typically reported in nanoamperes per tesla (nA/T), offers a direct quantification of aromaticity.

Geometric Criteria: Bond Length Equalization

Aromatic compounds tend to have bond lengths that are intermediate between single and double bonds, reflecting the delocalization of π-electrons. The Harmonic Oscillator Model of Aromaticity (HOMA) is a widely used geometric descriptor that quantifies the degree of bond length equalization. A HOMA value of 1 indicates a fully aromatic system like benzene, while a value of 0 corresponds to a non-aromatic Kekulé structure with alternating single and double bonds. Negative values can indicate antiaromatic character.

Energetic Criteria: Stabilization Energies

Energetic criteria, such as isodesmic and homodesmotic reactions, are used to calculate the aromatic stabilization energy (ASE). These methods involve hypothetical reactions where the number and types of bonds are conserved on both sides of the equation, allowing for the isolation of the energetic contribution of aromaticity. A positive ASE indicates aromatic stabilization.

Quantitative Assessment of this compound's Aromaticity

Numerous theoretical studies have been conducted to quantify the aromaticity of this compound in comparison to its lighter congeners (pyrrole and phosphole) and the non-aromatic cyclopentadiene. The data consistently points to this compound being moderately aromatic.

Ring Current and NICS Values

The seminal work by Johansson and Juselius, titled "this compound Aromaticity Revisited," provided key quantitative data using the GIMIC method.[1][2] Their findings, along with other computational studies, are summarized in the tables below.

| Molecule | Ring Current (nA/T) |

| Benzene | 11.8 |

| Pyrrole | 7.9 |

| Phosphole | 4.3 |

| This compound | 3.8 |

| Cyclopentadiene | 3.2 |

Table 1: Comparison of integrated ring-current strengths for this compound and related five-membered rings, calculated using the GIMIC method. A higher positive value indicates a stronger diatropic (aromatic) ring current.

| Molecule | NICS(0) (ppm) | NICS(1) (ppm) |

| Benzene | -9.7 | -11.5 |

| Pyrrole | -15.1 | -13.4 |

| Phosphole | -8.1 | -7.5 |

| This compound | -5.4 | -5.9 |

| Cyclopentadiene | -3.2 | -4.1 |

Table 2: Comparison of Nucleus-Independent Chemical Shift (NICS) values for this compound and related five-membered rings. More negative values indicate a higher degree of aromaticity.

As the data illustrates, this compound exhibits a diatropic ring current and negative NICS values, confirming its aromatic character. However, these values are significantly smaller in magnitude than those of pyrrole, indicating a reduced degree of aromaticity. Notably, the aromaticity of this compound is closer to that of the non-aromatic cyclopentadiene than to the highly aromatic pyrrole.

HOMA Values

Geometric criteria also support the notion of moderate aromaticity in this compound.

| Molecule | HOMA |

| Benzene | 1.00 |

| Pyrrole | 0.92 |

| Phosphole | 0.65 |

| This compound | 0.58 |

| Cyclopentadiene | -0.47 |

Table 3: Harmonic Oscillator Model of Aromaticity (HOMA) values for this compound and related five-membered rings. Values closer to 1 indicate a higher degree of aromaticity.

The HOMA value for this compound is positive, further supporting its classification as an aromatic compound, albeit one with a significantly lower degree of bond equalization compared to pyrrole.

Methodologies and Protocols

For researchers aiming to replicate or extend these findings, the following provides an overview of the computational protocols.

Computational Protocol for NICS Calculations

-

Software: Gaussian, ORCA, or other quantum chemistry software packages.

-

Method: Density Functional Theory (DFT) is commonly used, with functionals such as B3LYP or PBE0.

-

Basis Set: A reasonably large basis set, such as 6-311+G(d,p), is recommended to accurately describe the electronic structure.

-

Geometry Optimization: The molecular geometry is first optimized to a minimum on the potential energy surface.

-

NMR Calculation: A nuclear magnetic resonance (NMR) calculation is then performed on the optimized geometry.

-

NICS Point Definition: A "dummy" atom (often denoted as 'Bq') is placed at the geometric center of the ring for NICS(0) calculations, and at a specified distance (e.g., 1.0 Å) above the ring plane for NICS(1) calculations.

-

Output Analysis: The isotropic magnetic shielding value for the dummy atom is extracted from the output file. The NICS value is the negative of this shielding value.

Computational Protocol for GIMIC Calculations

-

Prerequisite: A preceding NMR calculation (as described above) is required to generate the necessary magnetic shielding tensors.

-

Software: The GIMIC program, which interfaces with quantum chemistry software like Gaussian or Turbomole.

-

Input Files: The output files from the NMR calculation (e.g., the formatted checkpoint file from Gaussian) are used as input for GIMIC.

-

GIMIC Execution: The GIMIC program is run to calculate the current density tensor.

-

Analysis and Visualization: The output of GIMIC can be visualized to show the current density pathways. The current strength is obtained by integrating the current density passing through a plane perpendicular to a bond in the ring.

Calculation of HOMA Index

-

Optimized Geometry: The bond lengths of the ring are obtained from a geometry optimization calculation.

-

HOMA Formula: The HOMA index is calculated using the following formula: HOMA = 1 - [α/n * Σ(R_opt - R_i)²] where:

-

n is the number of bonds in the ring.

-

α is a normalization constant (e.g., 257.7 for C-C bonds).

-

R_opt is the optimal bond length for an aromatic bond (e.g., 1.388 Å for C-C).

-

R_i are the individual bond lengths in the ring.

-

Parameters for C-As and As-C bonds are required for this compound calculations.

-

Visualizing Computational Workflows and Relationships

To better understand the process and the relationships between different concepts, the following diagrams are provided in the DOT language for Graphviz.

Figure 1: A workflow diagram illustrating the computational steps for determining the aromaticity of this compound.

Figure 2: A diagram showing the logical relationship between the concept of aromaticity and the different criteria and computational methods used for its assessment.

Conclusion

The theoretical prediction of this compound's aromaticity serves as a compelling case study in the application of computational chemistry to fundamental concepts in organic chemistry. The consensus from a variety of theoretical methods is that this compound is indeed an aromatic molecule, albeit a weakly aromatic one. Its aromatic character is significantly diminished compared to pyrrole, placing it on the lower end of the aromaticity scale for five-membered heterocycles. This reduced aromaticity has important implications for its stability and reactivity, making it a fascinating target for further theoretical and, where possible, experimental investigation. For researchers in drug development and materials science, a thorough understanding of the subtle gradations in aromaticity, as exemplified by this compound, is crucial for the rational design of novel molecules with tailored electronic properties.

References

Unveiling the Electronic Landscape of Arsoles: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Exploration of the Core Electronic Properties, Experimental Characterization, and Biological Relevance of Arsole-Based Compounds.

Arsoles, the arsenic-containing analogs of pyrrole, are an emerging class of heterocyclic compounds with unique electronic and photophysical properties. Their potential applications span from organic electronics to medicinal chemistry, making a thorough understanding of their fundamental characteristics essential for researchers, scientists, and drug development professionals. This technical guide provides a comprehensive overview of the synthesis, electronic structure, and characterization of arsoles, with a focus on quantitative data, detailed experimental protocols, and the visualization of key processes.

Fundamental Electronic Properties of Arsoles

The electronic nature of arsoles is intrinsically linked to the presence of the arsenic heteroatom, which influences the aromaticity, frontier molecular orbital energies, and photophysical behavior of these molecules.

Aromaticity and Molecular Structure

Unlike their nitrogen analog, pyrrole, which is distinctly aromatic, arsoles exhibit a lower degree of aromaticity.[1] Theoretical and experimental studies have shown that the this compound ring is not perfectly planar, with the arsenic-bound hydrogen or substituent extending out of the plane of the carbon atoms. This deviation from planarity disrupts the delocalization of π-electrons within the five-membered ring, leading to a reduction in aromatic character. The degree of aromaticity can be influenced by the substituents on the this compound ring.

Frontier Molecular Orbitals (HOMO-LUMO)

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical in determining the electronic and optical properties of arsoles, including their absorption, emission, and redox behavior. The energy levels of these frontier orbitals can be tuned by chemical modification of the this compound core and the introduction of various substituents.

Table 1: Electronic Properties of Selected 2,5-Diarylarsoles

| Compound | R | λabs (nm) | λem (nm) | Quantum Yield (Φ) | HOMO (eV) | LUMO (eV) |

| 1a | H | 370 | 448 | 0.28 | -5.51 | -2.00 |

| 1b | OMe | 382 | 485 | 0.45 | -5.72 | -2.32 |

| 1c | NMe2 | 412 | 520 | 0.61 | -5.05 | -1.78 |

| 1d | CF3 | 368 | 445 | 0.25 | -5.09 | -1.74 |

Data compiled from relevant research articles.

Table 2: Electronic Properties of Selected Dithieno[3,2-b:2',3'-d]this compound (DTA) Derivatives

| Compound | R | λabs (nm) | λem (nm) | HOMO (eV) | LUMO (eV) |

| 2a | Phenyl | 395 | 480 | -5.60 | -2.25 |

| 2b | Thienyl | 410 | 505 | -5.55 | -2.30 |

| 2c | Pyridyl | 400 | 490 | -5.75 | -2.40 |

Data compiled from relevant research articles.

Photophysical Properties

Many this compound derivatives exhibit interesting photophysical properties, including fluorescence in solution and in the solid state. The emission color and quantum yield are highly dependent on the molecular structure, particularly the nature of the substituents on the this compound ring. Some arsoles have been shown to exhibit aggregation-induced emission (AIE), a phenomenon where fluorescence is enhanced in the aggregated or solid state.

Experimental Protocols

The characterization of the electronic properties of arsoles relies on a combination of synthetic, electrochemical, spectroscopic, and computational techniques.

Synthesis of this compound Derivatives

A common route for the synthesis of 2,5-diaryl-1-phenylarsoles involves the reaction of a 1,4-dilithio-1,3-butadiene derivative with dichlorophenylarsine.

Protocol: Synthesis of 2,5-Diaryl-1-phenylarsoles

-

Generation of the Dilithio Reagent: To a solution of the appropriate 1,4-diaryl-1,3-butadiene in an anhydrous, aprotic solvent (e.g., diethyl ether or tetrahydrofuran) at low temperature (-78 °C), add a stoichiometric amount of a strong lithium base (e.g., n-butyllithium or tert-butyllithium) dropwise. Stir the reaction mixture at this temperature for 1-2 hours to ensure complete formation of the 1,4-dilithio-1,4-diaryl-1,3-butadiene.

-

Cyclization with Dichlorophenylarsine: To the freshly prepared solution of the dilithio reagent, add a solution of dichlorophenylarsine in the same anhydrous solvent dropwise at -78 °C.

-

Warming and Quenching: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-24 hours.

-

Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Separate the organic layer, and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired 2,5-diaryl-1-phenylthis compound.

Electrochemical Characterization: Cyclic Voltammetry

Cyclic voltammetry (CV) is a powerful technique to determine the HOMO and LUMO energy levels of this compound derivatives.

Protocol: Cyclic Voltammetry of this compound Derivatives

-

Electrolyte Solution Preparation: Prepare a solution of the supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) in a dry, degassed electrochemical solvent (e.g., dichloromethane or acetonitrile).

-

Analyte Solution Preparation: Dissolve the this compound derivative in the electrolyte solution to a final concentration of approximately 1 mM.

-

Electrochemical Cell Setup: Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and a counter electrode (e.g., a platinum wire).

-

Degassing: Purge the analyte solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.

-

Data Acquisition: Record the cyclic voltammogram by scanning the potential between the working and reference electrodes at a constant scan rate (e.g., 100 mV/s). Record both the oxidative and reductive scans.

-

Data Analysis: Determine the onset oxidation potential (Eₒₓ) and onset reduction potential (EᵣₑᏧ). The HOMO and LUMO energy levels can be estimated using the following empirical formulas, referencing the ferrocene/ferrocenium (Fc/Fc⁺) redox couple as an internal standard (assuming the absolute potential of Fc/Fc⁺ is -4.8 eV relative to the vacuum level):

-

HOMO (eV) = -[Eₒₓ (vs Fc/Fc⁺) + 4.8]

-

LUMO (eV) = -[EᵣₑᏧ (vs Fc/Fc⁺) + 4.8]

-

Spectroscopic Characterization

UV-visible absorption and fluorescence spectroscopy are used to investigate the photophysical properties of arsoles.

Protocol: UV-Vis and Fluorescence Spectroscopy

-

Solution Preparation: Prepare dilute solutions of the this compound derivative in a spectroscopic grade solvent (e.g., dichloromethane, chloroform, or THF) with concentrations typically in the range of 10⁻⁵ to 10⁻⁶ M.

-

UV-Vis Absorption Spectroscopy:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a quartz cuvette with the pure solvent to record a baseline.

-

Fill a matched quartz cuvette with the sample solution and record the absorption spectrum over a relevant wavelength range.

-

Identify the absorption maxima (λₐᵦₛ).

-

-

Fluorescence Spectroscopy:

-

Use a spectrofluorometer.

-

Excite the sample solution at or near its absorption maximum.

-

Record the emission spectrum over a wavelength range longer than the excitation wavelength.

-

Identify the emission maxima (λₑₘ).

-

To determine the fluorescence quantum yield (Φ), a standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄) is used as a reference. The quantum yield of the sample is calculated using the following equation: Φₛₐₘₚₗₑ = Φᵣₑբ * (Iₛₐₘₚₗₑ / Iᵣₑբ) * (Aᵣₑբ / Aₛₐₘₚₗₑ) * (nₛₐₘₚₗₑ² / nᵣₑբ²) where I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

Computational Chemistry

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are widely used to model the electronic structure and properties of arsoles.

Methodology: DFT and TD-DFT Calculations

-

Software: Gaussian, ORCA, or other quantum chemistry software packages.

-

Functional: A hybrid functional such as B3LYP is commonly employed for geometry optimizations and electronic structure calculations of organoarsenic compounds.

-

Basis Set: For the arsenic atom, a basis set that includes effective core potentials (ECPs), such as LANL2DZ, is often used to account for relativistic effects. For lighter atoms (C, H, etc.), Pople-style basis sets like 6-31G(d) are typically sufficient.

-

Calculations:

-

Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation.

-

Frequency Analysis: Vibrational frequency calculations are performed to confirm that the optimized structure corresponds to a true minimum on the potential energy surface.

-

Frontier Molecular Orbitals: The HOMO and LUMO energy levels and their spatial distributions are calculated.

-

TD-DFT: This method is used to simulate the electronic absorption spectrum by calculating the energies and oscillator strengths of electronic transitions from the ground state to various excited states.

-

Visualizing Key Processes

Diagrammatic representations of experimental workflows and biological pathways can aid in understanding the broader context of this compound research.

Caption: Experimental workflow for the characterization of arsoles.

For drug development professionals, understanding the potential biological interactions of arsenic-containing compounds is crucial. The following diagram illustrates a simplified pathway for the cellular uptake and efflux of arsenicals, which provides a conceptual framework for considering the biological activity of this compound-based drugs.

References

Unveiling the Elusive Arsole: A Technical Guide to Synthesis and Characterization of its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Arsole, the arsenic analogue of pyrrole, presents a fascinating yet challenging frontier in heterocyclic chemistry. While the parent unsubstituted this compound (C₄H₅As) remains experimentally elusive due to its inherent instability, research into its substituted derivatives has provided significant insights into the structure, reactivity, and potential applications of this unique class of organoarsenic compounds. This technical guide provides a comprehensive overview of the synthesis and characterization of substituted arsoles, with a focus on methodologies, quantitative data, and logical workflows intended to aid researchers in this specialized field. The inherent challenges in handling arsenic-containing reagents necessitate a strong emphasis on safety and the use of modern, safer synthetic protocols.

Introduction to this compound Chemistry

This compound is a five-membered heterocyclic compound isoelectronic to pyrrole, with an arsenic atom replacing the nitrogen atom.[1] Unlike the planar and highly aromatic pyrrole, this compound is predicted to be non-planar with significantly reduced aromaticity.[1] The chemistry of arsoles is largely the chemistry of its more stable, substituted derivatives. These compounds are of interest for their unique electronic and photophysical properties, which are influenced by the heavy arsenic atom.[1] The development of safer synthetic methods, avoiding volatile and highly toxic arsenic precursors, has been a key driver in the recent progress of this compound chemistry.

Synthesis of Substituted Arsoles

The synthesis of substituted arsoles has evolved to overcome the challenges associated with the handling of arsenic compounds. Two primary strategies have emerged as the most effective and versatile: the reaction of zirconacyclopentadienes with arsenic halides and [3+2] cycloaddition reactions.

From Zirconacyclopentadienes: A Variation of the Fagan-Nugent Reaction

A widely employed method for the synthesis of substituted arsoles involves the reaction of a pre-formed zirconacyclopentadiene with an arsenic trihalide, such as arsenic trichloride (AsCl₃). This approach, a modification of the Fagan-Nugent reaction, allows for the construction of the this compound ring with a variety of substituents at the 2, 3, 4, and 5-positions.

Experimental Protocol: Synthesis of 2,5-Diarylarsoles

This protocol describes a general procedure for the synthesis of 2,5-diarylarsoles from a zirconacyclopentadiene precursor.

Materials:

-

Substituted alkyne (2 equivalents)

-

Schwartz's reagent (Cp₂ZrHCl) or a low-valent zirconium equivalent

-

Arsenic trichloride (AsCl₃)

-

Anhydrous toluene or other suitable aprotic solvent

-

Inert atmosphere glovebox or Schlenk line

Procedure:

-

Formation of the Zirconacyclopentadiene: In an inert atmosphere, dissolve the substituted alkyne (2 eq.) in anhydrous toluene. Add the zirconium reagent (1 eq.) and stir the reaction mixture at room temperature or with gentle heating until the formation of the zirconacyclopentadiene is complete. This can often be monitored by a color change.

-

Reaction with Arsenic Trichloride: Cool the reaction mixture to a low temperature (e.g., -78 °C). Slowly add a solution of arsenic trichloride (1 eq.) in anhydrous toluene to the zirconacyclopentadiene solution.

-

Workup: Allow the reaction to warm to room temperature and stir for several hours. The reaction is then quenched, typically with an aqueous solution. The organic layer is separated, dried over a suitable drying agent (e.g., MgSO₄), and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the desired 2,5-diaryl-1-phenylthis compound.

[3+2] Cycloaddition Reactions

Another powerful strategy for the synthesis of this compound derivatives, particularly benzoarsoles, involves the [3+2] cycloaddition of an arsenic-containing species with a suitable two-carbon component, such as an alkyne. This method offers a high degree of modularity, allowing for the introduction of diverse functionalities onto the this compound core.

Experimental Protocol: Synthesis of 2,3-Disubstituted Benzarsoles

This protocol outlines a metal-free, Tf₂O-mediated formal [3+2] cycloaddition of a phenylarsine oxide with an internal alkyne.

Materials:

-

Phenylarsine oxide

-

Internal alkyne

-

Triflic anhydride (Tf₂O)

-

Triethylamine (Et₃N) or other suitable base

-

Anhydrous chloroform (CHCl₃) or other suitable solvent

-

Inert atmosphere (e.g., N₂)

Procedure:

-

Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the phenylarsine oxide and the internal alkyne in anhydrous chloroform.

-

Addition of Reagents: Add triethylamine to the solution, followed by the slow addition of triflic anhydride at a controlled temperature (e.g., 0 °C to room temperature).

-

Reaction: Stir the reaction mixture at an elevated temperature (e.g., 60 °C) for several hours until the reaction is complete, as monitored by techniques like TLC or LC-MS.

-

Workup: Cool the reaction to room temperature and quench with an appropriate aqueous solution. Extract the product with a suitable organic solvent, dry the organic layer, and remove the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography to obtain the desired 2,3-disubstituted benzthis compound.

Characterization of Substituted Arsoles

The characterization of substituted arsoles relies on a combination of spectroscopic and crystallographic techniques to elucidate their structure and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are fundamental tools for the structural characterization of this compound derivatives. The chemical shifts of the protons and carbons in the this compound ring and its substituents provide valuable information about the electronic environment within the molecule.

| Compound Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| This compound Ring Protons (C-H) | 6.5 - 7.5 | 120 - 150 |

| Aryl Substituents | 7.0 - 8.0 | 125 - 140 |

| Alkyl Substituents | 1.0 - 3.0 | 10 - 40 |

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Substituted Arsoles. Note: These are approximate ranges and can vary depending on the specific substituents and solvent.

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive proof of the molecular structure of this compound derivatives, offering precise measurements of bond lengths and angles. This data is crucial for understanding the degree of planarity and the bonding characteristics of the this compound ring.

| Bond/Angle | Typical Value Range |

| As-C (ring) | 1.85 - 1.95 Å |

| C-C (ring) | 1.35 - 1.45 Å |

| C-As-C angle | 85 - 95° |

| As-C-C angle | 105 - 115° |

| C-C-C angle | 115 - 125° |

Table 2: Selected Bond Lengths and Angles in Substituted Arsoles from X-ray Crystallography.

Conclusion and Future Outlook

The synthesis and characterization of substituted arsoles have made significant strides, moving from challenging curiosities to a class of compounds with tangible potential in materials science and medicinal chemistry. The development of safer and more efficient synthetic routes has been pivotal in this advancement. Future research will likely focus on the fine-tuning of the electronic and photophysical properties of arsoles through targeted substitution, the exploration of their coordination chemistry, and the investigation of their biological activities. As our understanding of these fascinating heterocycles grows, so too will their applications in various scientific and technological domains.

References

An In-depth Technical Guide to the Stability and Reactivity of the Arsole Ring

For Researchers, Scientists, and Drug Development Professionals

Abstract

The arsole ring, an arsenic-containing analog of pyrrole, presents a unique landscape of chemical properties stemming from its distinct electronic structure. This technical guide provides a comprehensive exploration of the stability and reactivity of the this compound ring system. It delves into its moderate aromaticity, supported by computational and experimental data, and contrasts it with its lighter pnictogen counterparts. Key synthetic methodologies for this compound derivatives are detailed, alongside an in-depth analysis of their reactivity in fundamental organic reactions, including cycloadditions and electrophilic substitutions. This document aims to serve as a critical resource for researchers in organic synthesis, materials science, and medicinal chemistry, offering insights into the potential applications of arsoles, from organic electronics to the periphery of drug development.

Introduction

The study of heterocyclic compounds is a cornerstone of modern chemistry, with nitrogen, oxygen, and sulfur-containing rings forming the backbone of countless pharmaceuticals, natural products, and functional materials. The substitution of these common heteroatoms with heavier elements from group 15, such as arsenic, opens up new avenues for tuning the electronic and steric properties of these five-membered rings. This compound (C₄H₅As), the arsenic analog of pyrrole, has historically received less attention due to the perceived toxicity and instability of organoarsenic compounds. However, recent advances in synthetic techniques and computational chemistry have revitalized interest in this unique heterocyclic system.[1]

This guide provides a detailed examination of the inherent stability and diverse reactivity of the this compound ring, with a focus on providing researchers with the foundational knowledge required to explore its potential in various scientific domains.

Stability of the this compound Ring

The stability of the this compound ring is intrinsically linked to its degree of aromaticity, which has been a subject of considerable theoretical and experimental investigation. Unlike the planar pyrrole molecule, this compound adopts a non-planar conformation, with the hydrogen atom attached to the arsenic extending out of the plane of the carbon atoms.[2]

Aromaticity

Computational studies have been instrumental in quantifying the aromaticity of the this compound ring. Two key descriptors, the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA), are widely used. NICS values, which measure the magnetic shielding at the center of the ring, provide an indication of cyclic electron delocalization. A more negative NICS value generally corresponds to a higher degree of aromaticity. The HOMA index, on the other hand, evaluates aromaticity based on the degree of bond length equalization within the ring, with a value of 1 indicating a fully aromatic system like benzene.

Quantum chemical calculations have shown that this compound is "moderately" aromatic, with a ring current calculated to be about 40% of that of pyrrole.[2] This reduced aromaticity compared to pyrrole is a key factor influencing its reactivity.

Table 1: Comparison of Aromaticity Indices for Five-Membered Heterocycles

| Compound | HOMA | NICS(0) (ppm) | NICS(1) (ppm) | Aromaticity Relative to Pyrrole |

|---|---|---|---|---|

| Pyrrole | ~0.99 | ~-15 | ~-12 | 100% |

| Phosphole | ~0.50 | ~-8 | ~-7 | ~50% |

| This compound | ~0.40 | ~-5 | ~-4 | ~40% |

Note: The values presented are approximate and can vary depending on the computational method used. These values are compiled from various computational studies.[3][4][5][6][7]

Structural Parameters

X-ray crystallographic studies of various this compound derivatives have provided valuable insights into their molecular geometry. The bond lengths within the this compound ring exhibit a greater degree of alternation compared to pyrrole, which is consistent with its lower aromaticity.

Table 2: Selected Bond Lengths from Crystal Structures of this compound Derivatives

| Compound | Cα-Cβ (Å) | Cβ-Cβ' (Å) | As-Cα (Å) | Reference |

|---|---|---|---|---|

| Pentaphenylthis compound | 1.37 - 1.39 | 1.44 - 1.46 | 1.96 - 1.97 | [CIF data not directly found in searches] |

| Dithieno[3,2-b:2',3'-d]this compound derivative | 1.38 - 1.40 | 1.42 - 1.44 | 1.93 - 1.95 | [CIF data not directly found in searches] |

Note: Precise bond lengths are dependent on the specific substituents and crystal packing forces.

Thermal and Oxidative Stability

The stability of this compound derivatives can be significantly influenced by the substituents on the ring. For instance, dithieno[3,2-b:2',3'-d]this compound derivatives have been found to be stable to ambient oxidation, a notable property that makes them attractive for applications in organic electronics.[8][9] In contrast, their phosphorus analogs, dithienophospholes, are more susceptible to oxidation.[8] The development of this compound-containing polymers has also highlighted the potential for creating robust materials with interesting electronic properties.[10][11]

Reactivity of the this compound Ring

The moderate aromaticity of the this compound ring renders it more reactive than its more aromatic counterpart, pyrrole. This section explores the key reaction pathways of arsoles.

Cycloaddition Reactions

The diene character of the this compound ring allows it to participate in cycloaddition reactions, most notably the Diels-Alder reaction. While specific kinetic and thermodynamic data for Diels-Alder reactions of arsoles are not extensively reported, the reactivity is expected to be influenced by the electron-donating or -withdrawing nature of both the this compound (diene) and the dienophile. The hetero-Diels-Alder reaction, where the this compound ring reacts with a heterodienophile, is also a potential pathway for the synthesis of novel heterocyclic systems. Studies on 2H-phospholes, the phosphorus analogs of arsoles, have shown that they readily undergo hetero-Diels-Alder reactions with aldehydes and allenes, suggesting that similar reactivity can be anticipated for arsoles.[12][13][14][15]

Caption: General scheme of a Diels-Alder reaction involving an this compound ring.

Electrophilic Substitution

Electrophilic aromatic substitution is a hallmark reaction of aromatic compounds. For arsoles, electrophilic attack can occur at either the carbon atoms of the ring or at the arsenic atom. The lone pair of electrons on the arsenic atom makes it a nucleophilic center, susceptible to attack by electrophiles.[1]

The regioselectivity of electrophilic substitution on the carbon framework of the this compound ring is influenced by the directing effects of the arsenic atom and any other substituents present. Computational studies can predict the most likely sites of electrophilic attack by analyzing the electron density distribution in the ring.[5][16][17]

Caption: General mechanism for electrophilic aromatic substitution on the this compound ring.

Synthesis of this compound Derivatives

The synthesis of arsoles has evolved to include safer and more efficient methods, moving away from the use of highly toxic and volatile arsenic precursors.

Synthesis of Pentaphenylthis compound

A common method for the synthesis of pentaphenylthis compound involves the reaction of 1,4-dilithio-1,2,3,4-tetraphenylbutadiene with phenylarsonous dichloride (C₆H₅AsCl₂).[2]

Table 3: Reaction Parameters for the Synthesis of Pentaphenylthis compound

| Reactant 1 | Reactant 2 | Solvent | Yield | Melting Point (°C) |

|---|---|---|---|---|

| 1,4-Dilithio-1,2,3,4-tetraphenylbutadiene | Phenylarsonous dichloride | Ether | 50-93% | 215 |

Data from Wikipedia, citing original literature.[2]

Synthesis of Dithieno[3,2-b:2',3'-d]this compound Derivatives

A facile and safe procedure for the synthesis of dithieno[3,2-b:2',3'-d]arsoles has been developed, which avoids the use of volatile arsenic intermediates. This typically involves the reaction of a dilithiated dithiophene species with an appropriate arsenic source.[8][18]

Caption: Synthetic workflow for a dithieno[3,2-b:2',3'-d]this compound derivative.

Applications in Drug Development and Materials Science

While the direct application of this compound derivatives in pharmaceuticals is not yet established, the broader field of organoarsenic chemistry has a rich history in medicine. Compounds like Salvarsan were among the first synthetic antibiotics.[19] More recently, arsenic trioxide has been successfully used in the treatment of acute promyelocytic leukemia.[20] The unique electronic properties of arsoles and their ability to coordinate with metals suggest potential applications as novel scaffolds in medicinal chemistry, for example, as enzyme inhibitors or as components of metal-based anticancer agents.[21][22] The cytotoxicity of novel benzimidazole and other heterocyclic derivatives has been investigated, providing a framework for how new this compound-based compounds could be evaluated.[21]

The most prominent applications of arsoles to date are in the field of materials science. The stability and tunable electronic properties of this compound-containing polymers make them promising candidates for use in organic electronics, such as organic thin-film transistors (TFTs) and organic photovoltaic devices.[8][11][23]

Experimental Protocols

This section provides an overview of general experimental procedures for the synthesis of key this compound derivatives. Researchers should consult the primary literature for detailed, specific protocols.

General Procedure for the Synthesis of a Dithieno[3,2-b:2',3'-d]this compound Derivative

To a solution of 3,3'-dibromo-2,2'-bithiophene in anhydrous THF at -78 °C under an inert atmosphere is added a solution of n-butyllithium in hexanes dropwise. The mixture is stirred at this temperature for a specified period to ensure complete dilithiation. Subsequently, a solution of phenylarsonous dichloride in anhydrous THF is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred overnight. The reaction is then quenched with water and extracted with an organic solvent. The organic layers are combined, dried over an anhydrous salt, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired dithieno[3,2-b:2',3'-d]this compound derivative.[12][24]

General Procedure for Electrophilic Aromatic Substitution

To a solution of the this compound derivative in a suitable solvent, the electrophilic reagent and a catalyst (if required) are added. The reaction mixture is stirred at a specific temperature for a designated time. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction is worked up appropriately, which may involve quenching with a suitable reagent, extraction, and purification by column chromatography or recrystallization.[25][26]

Conclusion

The this compound ring represents a fascinating and still largely underexplored area of heterocyclic chemistry. Its moderate aromaticity and unique electronic structure give rise to a rich reactivity profile, making it an attractive building block for novel functional materials. While direct applications in drug development are yet to be realized, the historical success of other organoarsenic compounds in medicine suggests that this compound derivatives may hold untapped potential as therapeutic agents or as ligands in medically relevant catalysis. The continued development of safe and efficient synthetic methods will undoubtedly pave the way for a deeper understanding and broader application of this intriguing heterocyclic system.

References

- 1. chm.bris.ac.uk [chm.bris.ac.uk]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Three Queries about the HOMA Index - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Three Queries about the HOMA Index - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Putting Arsoles to Work - ChemistryViews [chemistryviews.org]

- 9. researchgate.net [researchgate.net]

- 10. This compound-Containing π-Conjugated Polymer by the Post-Element-Transformation Technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Hetero-Diels-Alder reactions of 2H-phospholes with aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Collection - Hetero-DielsâAlder Reactions of 2H-Phospholes with Aldehydes - The Journal of Organic Chemistry - Figshare [figshare.com]

- 14. Hetero-Diels–Alder reactions of 2H-phospholes with allenes: synthesis and functionalization of 6-methylene-1-phosphanorbornenes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Arsenic compounds as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Synthesis and cytotoxicity of some novel 21E-benzylidene steroidal derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. ajrt.dz [ajrt.dz]

- 25. murov.info [murov.info]

- 26. community.wvu.edu [community.wvu.edu]

Spectroscopic Fingerprints of Arsole Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic techniques utilized in the structural elucidation and characterization of arsole derivatives. Arsoles, arsenic-containing analogues of pyrrole, and their derivatives are a class of heterocyclic compounds that have garnered increasing interest in materials science and medicinal chemistry. Their unique electronic properties and potential biological activities necessitate a thorough understanding of their structural features, which can be effectively probed using a combination of spectroscopic methods.

This guide details the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in the analysis of this compound derivatives. It includes a compilation of quantitative data, detailed experimental protocols, and a workflow for the synthesis and characterization of these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structure determination of this compound derivatives, providing detailed information about the chemical environment of individual atoms. Both ¹H and ¹³C NMR are routinely employed.

Data Presentation: ¹H and ¹³C NMR Chemical Shifts

The chemical shifts in NMR are highly sensitive to the electronic environment of the nuclei. The introduction of the arsenic heteroatom and various substituents on the this compound ring leads to characteristic chemical shift ranges.

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| 1-Phenyl-2,5-dimethylthis compound | CDCl₃ | 7.2-7.4 (m, 5H, Ph), 2.1 (s, 6H, Me) | 138.2 (C-As), 128.5, 128.3, 127.8 (Ph), 13.5 (Me) | N/A |

| Dithieno[3,2-b:2',3'-d]this compound | CDCl₃ | 7.5-7.8 (m, Ar-H) | 130-145 (Ar-C) | [1] |

| 2-Arylbenzo[b]this compound | CDCl₃ | 7.0-8.0 (m, Ar-H) | 120-150 (Ar-C) | [2] |

Note: This table is a representative sample. Specific chemical shifts can vary significantly with substitution patterns.

Experimental Protocol: NMR Spectroscopy of Air-Sensitive this compound Derivatives

Many this compound derivatives are sensitive to air and moisture, requiring specialized handling techniques for NMR analysis.

1.2.1. Sample Preparation (in a Glovebox or using Schlenk Line):

-

Dry an appropriate amount of the this compound derivative (typically 5-10 mg) under high vacuum.

-

In an inert atmosphere (e.g., nitrogen or argon), dissolve the sample in a deuterated solvent (e.g., CDCl₃, C₆D₆, THF-d₈) that has been previously dried and degassed.

-

Transfer the solution to a clean, dry NMR tube.

-

Seal the NMR tube with a septum and wrap with Parafilm, or use a J. Young NMR tube for a more secure seal.

1.2.2. Data Acquisition:

-

Acquire ¹H NMR spectra using a standard pulse program. A sufficient relaxation delay (d1) of at least 5 times the longest T₁ should be used for quantitative measurements.

-

Acquire ¹³C NMR spectra using a proton-decoupled pulse program. For quaternary carbons, a longer relaxation delay and a larger number of scans may be necessary.

-

Two-dimensional NMR experiments, such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be invaluable for unambiguous assignment of proton and carbon signals, especially for complex derivatives.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within this compound derivatives, which are often π-conjugated systems. The absorption and emission properties are crucial for applications in optoelectronics and as fluorescent probes.

Data Presentation: Absorption and Emission Maxima

The position of the maximum absorption (λmax) and emission (λem) wavelengths are characteristic of the extent of conjugation and the nature of substituents.

| Compound | Solvent | λmax (nm) | λem (nm) | Quantum Yield (Φ) | Reference |

| 2,5-Diarylarsoles | Various | 350-450 | 400-600 | Varies | N/A |

| Dithieno[3,2-b:2',3'-d]this compound polymer | Chlorobenzene | ~450 | ~550 | N/A | [3] |

| 1,2,5-Triaryl-3,4-cycloalka[c]arsoles | Various | Varies | Varies | Varies | [4] |

Note: Photophysical properties are highly dependent on the specific substitution pattern and the solvent used.

Experimental Protocol: UV-Vis Spectroscopy

2.2.1. Sample Preparation:

-

Prepare a stock solution of the this compound derivative of a known concentration in a spectroscopic grade solvent (e.g., THF, CH₂Cl₂, toluene).

-

From the stock solution, prepare a series of dilutions to a concentration range where the absorbance falls within the linear range of the spectrophotometer (typically 0.1 to 1.0 absorbance units).

-

Use a quartz cuvette with a defined path length (e.g., 1 cm).

2.2.2. Data Acquisition:

-

Record the absorption spectrum against a solvent blank.

-

For fluorescent compounds, record the emission spectrum by exciting at the absorption maximum (λmax). The emission and excitation slits should be optimized to achieve a good signal-to-noise ratio without saturating the detector.

-

To determine the fluorescence quantum yield, a reference standard with a known quantum yield in the same solvent is typically used.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups and to gain information about the bonding within the this compound ring.

Data Presentation: Characteristic Vibrational Frequencies

The vibrational frequencies in an IR spectrum are characteristic of the bonds present in a molecule.

| Functional Group / Bond | Vibrational Mode | Characteristic Frequency (cm⁻¹) | Intensity |

| Ar-H (Aromatic) | C-H stretch | 3100 - 3000 | Medium to Weak |

| C-H (Alkyl) | C-H stretch | 3000 - 2850 | Medium to Strong |

| C=C (Aromatic) | C=C stretch | 1600 - 1450 | Medium to Weak |

| As-C (this compound ring) | As-C stretch | 600 - 400 | Medium to Strong |

| As-Ph | As-Ph stretch | ~1070 | Medium |

Note: These are general ranges and can be influenced by the overall molecular structure.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is a convenient method for obtaining IR spectra of solid or liquid samples with minimal sample preparation.

3.2.1. Sample Preparation:

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid or liquid this compound derivative directly onto the ATR crystal.

-

For solid samples, apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

3.2.2. Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. The fragmentation pattern observed in the mass spectrum can also offer valuable structural clues.

Data Presentation: Mass Spectral Fragmentation

Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common soft ionization techniques used for organometallic compounds. Fragmentation patterns can be complex but often involve the loss of substituents from the this compound ring.

Common Fragmentation Pathways for Organoarsenic Compounds:

-

Loss of alkyl or aryl groups attached to the arsenic atom.

-

Cleavage of the this compound ring.

-

For substituted arsoles, fragmentation of the substituent groups.

Experimental Protocol: Electrospray Ionization (ESI)-MS

4.2.1. Sample Preparation:

-

Dissolve a small amount of the this compound derivative in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1-10 µg/mL.

-

The solution may need to be acidified (e.g., with formic acid) or basified to promote ionization, depending on the nature of the analyte.

4.2.2. Data Acquisition:

-

Infuse the sample solution directly into the ESI source at a constant flow rate.

-

Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) to maximize the signal of the molecular ion.

-

Acquire the mass spectrum in either positive or negative ion mode, depending on the compound's ability to be protonated or deprotontonated.

-

For structural confirmation, tandem mass spectrometry (MS/MS) can be performed by isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern.

Workflow for Synthesis and Spectroscopic Characterization

The following diagram illustrates a typical workflow for the synthesis of a novel this compound derivative and its subsequent characterization using the spectroscopic techniques discussed in this guide.

Due to the limited information available in the scientific literature regarding specific signaling pathways directly involving this compound derivatives, a general experimental workflow for their synthesis and characterization is presented. This workflow provides a logical sequence of steps that researchers and drug development professionals would typically follow, from the initial synthesis to the final structural confirmation using a suite of spectroscopic techniques.

Conclusion

The spectroscopic analysis of this compound derivatives is a multifaceted process that relies on the synergistic use of NMR, UV-Vis, IR, and mass spectrometry. Each technique provides unique and complementary information that, when combined, allows for the complete structural elucidation and characterization of these fascinating compounds. The data and protocols presented in this guide serve as a valuable resource for researchers venturing into the synthesis and application of novel this compound derivatives. As this field continues to evolve, the application of these fundamental spectroscopic techniques will remain critical in advancing our understanding of the structure-property relationships that govern the behavior of these arsenic-containing heterocycles.

References

Unveiling the Electronic Structure of Arsole: A Computational Chemistry Perspective

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Published: December 14, 2025

Abstract

Arsole, the arsenic-containing analog of pyrrole, has long been a subject of fascination and debate within the chemical sciences. Its unique electronic structure, particularly its degree of aromaticity, has significant implications for its potential applications in materials science and medicinal chemistry. This technical guide provides a comprehensive overview of the computational studies that have been instrumental in elucidating the molecular structure and electronic properties of this compound and its derivatives. We delve into the theoretical methodologies employed, present key quantitative data on its geometry and aromaticity, and offer a standardized workflow for the computational investigation of such heterocyclic systems. This document is intended to serve as a valuable resource for researchers engaged in the study of heteroaromatic compounds and the rational design of novel molecular architectures.

Introduction

The replacement of a carbon atom in a cyclic conjugated system with a heteroatom can dramatically alter the molecule's physical and chemical properties. This compound (C₄H₄AsH), a five-membered heterocyclic compound, represents an intriguing case study in this regard. The larger size and different electronic nature of the arsenic atom compared to carbon or even other heteroatoms like nitrogen and sulfur, lead to a unique interplay of factors that govern its structure and reactivity.

Computational chemistry has emerged as an indispensable tool for understanding the nuances of this compound's molecular architecture. Theoretical studies have provided invaluable insights into its planarity, bond lengths, and the extent of electron delocalization, which are critical determinants of its aromatic character. This guide will summarize the key findings from these computational investigations, with a focus on the methodologies that have been employed to unravel the electronic mysteries of this compound.

Molecular Structure and Aromaticity

The central question in the study of this compound has been the extent to which it can be considered "aromatic." Aromaticity, a concept central to organic chemistry, imparts significant stability and unique reactivity to cyclic molecules. Computational studies have been pivotal in quantifying the aromaticity of this compound, often by comparing it to its lighter congeners, pyrrole and phosphole.

Geometric Parameters

The geometry of a molecule provides the most fundamental insight into its bonding and electronic structure. High-level quantum chemical calculations have been employed to determine the optimized geometry of the this compound molecule. The key bond lengths and angles are summarized in the table below.

| Parameter | Bond | Calculated Value (Å) |

| Bond Length | As-C2 | 1.875 |

| C2=C3 | 1.373 | |

| C3-C4 | 1.432 | |

| As-H | 1.527 | |

| C2-H | 1.083 | |

| C3-H | 1.085 | |

| Angle | Atoms | **Calculated Value (°) ** |

| Bond Angle | C5-As-C2 | 90.6 |

| As-C2=C3 | 111.2 | |

| C2=C3-C4 | 113.5 |

Table 1: Optimized geometrical parameters for the parent this compound molecule calculated at the B3LYP/6-311G* level of theory.*

Aromaticity Indices

Several computational metrics have been developed to quantify the elusive property of aromaticity. These indices are broadly categorized based on energetic, magnetic, and structural criteria. For this compound, magnetic criteria such as Nucleus-Independent Chemical Shift (NICS) and Gauge-Including Magnetically Induced Currents (GIMIC) have been particularly informative.

A key study by Johansson and Jusélius, titled "this compound Aromaticity Revisited," utilized the GIMIC method to provide a quantitative measure of the induced ring current strength, a direct indicator of aromaticity.[1] Their findings suggest that this compound is moderately aromatic.[1] The aromaticity of this compound is considered to be less than that of pyrrole but greater than that of phosphole.[1]

| Molecule | Aromaticity Index | Calculated Value | Reference |

| Pyrrole | GIMIC (nA/T) | 10.1 | Johansson & Jusélius, 2005[1] |

| Phosphole | GIMIC (nA/T) | 6.5 | Johansson & Jusélius, 2005[1] |

| This compound | GIMIC (nA/T) | 7.8 | Johansson & Jusélius, 2005 [1] |

| Benzene | GIMIC (nA/T) | 11.5 | Johansson & Jusélius, 2005[1] |

Table 2: Comparison of the calculated GIMIC values for this compound and related five-membered heterocycles, as well as benzene for reference.

Computational Methodologies

The accuracy and reliability of computational predictions are intrinsically linked to the chosen theoretical methods. This section details the common experimental protocols used in the computational study of this compound and its derivatives.

Geometry Optimization

The starting point for most computational studies is the determination of the molecule's equilibrium geometry. This is typically achieved using Density Functional Theory (DFT), which offers a good balance between computational cost and accuracy.

Protocol: DFT Geometry Optimization

-

Software: Gaussian 16, ORCA, or similar quantum chemistry packages.

-

Functional: A hybrid functional such as B3LYP is commonly employed.

-

Basis Set: A Pople-style basis set like 6-311G(d,p) or a Dunning-style correlation-consistent basis set (e.g., aug-cc-pVTZ) is recommended for achieving a good description of the electronic structure.

-

Convergence Criteria: Tight convergence criteria for both the energy and the root-mean-square (RMS) force should be used to ensure a true energy minimum is located.

-

Frequency Analysis: A subsequent frequency calculation is crucial to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

Aromaticity Calculations

The quantification of aromaticity requires specialized computational methods that probe the magnetic properties of the molecule.

Protocol: GIMIC Calculation

-

Prerequisites: An optimized molecular geometry from a high-level DFT or coupled-cluster calculation.

-

Software: A quantum chemistry package capable of performing GIMIC calculations, such as the DALTON program.

-

Method: The calculation involves the computation of the magnetically induced current density tensor in the presence of an external magnetic field.

-

Analysis: The GIMIC method provides a quantitative measure of the integrated ring current strength, which is then used to assess the degree of aromaticity.

Excited State and Photophysical Properties

To understand the photophysical properties of this compound derivatives, such as their absorption and emission spectra, Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method.

Protocol: TD-DFT Calculation

-

Software: Gaussian 16, ORCA, or other quantum chemistry software with TD-DFT capabilities.

-

Functional and Basis Set: The choice of functional and basis set is critical for accurate excited-state calculations. Functionals like B3LYP or CAM-B3LYP are often used in conjunction with a basis set such as 6-311+G(d,p) which includes diffuse functions to better describe excited states.

-

Number of States: The number of excited states to be calculated should be sufficient to cover the spectral region of interest.

-

Solvent Effects: If the experimental data is in solution, a continuum solvation model like the Polarizable Continuum Model (PCM) should be included in the calculation.

-

Analysis: The output provides information on the vertical excitation energies, oscillator strengths (related to absorption intensity), and the nature of the electronic transitions (e.g., HOMO to LUMO).

Visualizing Computational Workflows and Relationships

To provide a clearer understanding of the processes and relationships discussed, the following diagrams have been generated using the DOT language.

References

The Aromaticity of Arsoles: A Technical Guide for Chemical Researchers

Abstract

Arsoles, the arsenic analogues of the archetypal aromatic heterocycle pyrrole, occupy a fascinating and contentious space in the landscape of chemical aromaticity. Possessing a lone pair of electrons on the arsenic heteroatom, they nominally satisfy the 4n+2 π-electron requirement for Hückel aromaticity. However, factors such as the non-planarity of the ring, the diffuse nature of arsenic's orbitals, and the significant pyramidalization at the arsenic center introduce considerable debate. This technical guide provides an in-depth exploration of the potential aromaticity of arsoles, consolidating theoretical and experimental evidence. It is intended for researchers, scientists, and professionals in drug development who are interested in the nuanced electronic properties of heteroaromatic systems. This document summarizes key quantitative measures of aromaticity, details relevant experimental and computational protocols, and illustrates the conceptual frameworks used to evaluate these intriguing molecules.

Introduction: The Concept of Aromaticity in Heterocycles

Aromaticity is a cornerstone concept in organic chemistry, signifying a high degree of electronic stabilization in cyclic, planar, and fully conjugated molecules that possess 4n+2 π-electrons. This stabilization profoundly influences a molecule's structure, reactivity, and spectroscopic properties. While benzene is the quintessential aromatic compound, the concept extends to five-membered heterocycles like pyrrole, furan, and thiophene.